Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

Catalog No.
S1534647
CAS No.
41481-66-7
M.F
C18H18O4S
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

CAS Number

41481-66-7

Product Name

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

IUPAC Name

4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol

Molecular Formula

C18H18O4S

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2

InChI Key

MTMKZABGIQJAEX-UHFFFAOYSA-N

SMILES

C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O

Synonyms

4,4’-Sulfonylbis[2-(2-propenyl)phenol; 3,3’-Diallyl-4,4’-dihydroxybiphenyl Sulfone; 3,3’-Diallyl-4,4’-dihydroxydiphenylsulfone; 4,4’-Sulfonylbis(2-allylphenol); Bis(3-allyl-4-hydroxyphenyl) Sulfone; Bis(4-hydroxy-3-allylphenyl) Sulfone; TG-SA

Canonical SMILES

C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O

Polymer Synthesis

Field: Organic Chemistry:

Summary: TGSH plays a crucial role in polymer synthesis. It acts as a monomer or co-monomer in the formation of various polymers. Its allyl groups readily participate in radical polymerization reactions, leading to the creation of high-molecular-weight polymers. These polymers find applications in materials science, coatings, and adhesives.

Methods/Experimental Procedures: TGSH is typically incorporated into polymerization reactions using free radical initiators. The allyl groups react with other monomers (e.g., styrene, acrylates) to form covalent bonds. The reaction conditions (temperature, solvent, initiator concentration) influence the polymerization process.

Results/Outcomes: The resulting polymers exhibit diverse properties, such as mechanical strength, thermal stability, and chemical resistance. Researchers have explored TGSH-based polymers for drug delivery systems, biodegradable materials, and specialty coatings .

Dye Synthesis

Field: Organic Chemistry, Color Science:

Summary: TGSH contributes to the synthesis of dyes. Its aromatic structure allows for functionalization, leading to the creation of chromophores. These chromophores absorb specific wavelengths of light, giving dyes their characteristic colors.

Methods/Experimental Procedures: Researchers modify TGSH by introducing different substituents (e.g., nitro, amino, or hydroxyl groups) to tailor its absorption properties. The resulting dyes can be used in textiles, inkjet printing, and colorimetric assays.

Results/Outcomes: TGSH-derived dyes exhibit vibrant colors and good lightfastness. Their applications range from fabric dyeing to biological staining .

Enzyme-Catalyzed Reactions

Field: Biochemistry:

Summary: TGSH serves as a substrate in enzyme-catalyzed reactions. Enzymes recognize TGSH’s functional groups and facilitate specific transformations. For example, TGSH can undergo enzymatic oxidation or reduction reactions.

Methods/Experimental Procedures: Researchers incubate TGSH with enzymes (e.g., peroxidases, oxidoreductases) under controlled conditions. Enzyme specificity ensures selective reactions.

Protein Structure and Function Studies

Field: Structural Biology, Biochemistry:

Summary: TGSH’s nucleophilic properties make it useful for studying protein structure and function. It can react with electrophilic residues (e.g., cysteine) in proteins, forming covalent adducts.

Methods/Experimental Procedures: Researchers label proteins with TGSH derivatives (e.g., fluorescently tagged TGSH). By tracking TGSH-protein interactions, they gain insights into protein folding, ligand binding, and enzymatic mechanisms.

Results/Outcomes: TGSH-based probes help unravel protein behavior, aiding drug discovery and understanding disease pathways .

Heat- and Humidity-Resistant Materials

Field: Materials Science:

Summary: TGSH contributes to the preparation of temperature-sensitive developers. These materials are used in heat-sensitive paper and coatings. TGSH-based developers exhibit excellent heat and humidity resistance.

Methods/Experimental Procedures: Researchers synthesize TGSH-based developers using intramolecular rearrangement methods. The resulting compounds resist color changes under varying environmental conditions.

Results/Outcomes: Heat-resistant TGSH developers find applications in thermal printing, imaging, and quality control .

Nucleophilic Reactions

Field: Organic Chemistry:

Summary: TGSH acts as a nucleophile, readily forming covalent bonds with electrophilic molecules. Its allyl groups participate in substitution reactions.

Methods/Experimental Procedures: Researchers use TGSH in nucleophilic substitution reactions (e.g., SN2 reactions). The allyl groups attack electrophilic centers, leading to bond formation.

Results/Outcomes: TGSH’s nucleophilicity enables the synthesis of various organic compounds, including pharmaceutical intermediates and specialty chemicals .

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is a chemical compound notable for its unique structure, which includes a sulfonyl group and two propenyl substituents on a phenolic backbone. Its molecular formula is C18H18O4SC_{18}H_{18}O_{4}S and it is classified under sulfone compounds. This compound exhibits interesting thermal properties and is primarily used in applications requiring temperature sensitivity and stability under various conditions.

There is no known mechanism of action for this specific compound in biological systems.

  • Skin irritation: The phenolic hydroxyl group can cause skin irritation similar to common phenols [].
  • Eye irritation: Similar to skin irritation, the compound may be an eye irritant.
  • Potential for allergic reactions: The allyl group can sometimes cause allergic reactions in sensitive individuals.

The synthesis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] typically involves the reaction of 4,4'-diallyldiphenylsulfone with heterocyclic compounds and amino compounds under inert gas conditions at elevated temperatures (195-210 °C) . The reaction process allows for the formation of the desired product with minimal byproducts, leading to high purity and yield.

Research indicates that Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] may exhibit biological activities similar to other bisphenol analogues. These compounds are often evaluated for their endocrine-disrupting potential due to structural similarities with bisphenol A (BPA), which is known for its estrogenic activity . The biological implications of this compound are still under investigation, particularly concerning its effects on hormonal pathways in biological systems.

The primary method for synthesizing Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] involves:

  • Starting Materials: Using 4,4'-diallyldiphenylsulfone as the main precursor.
  • Reaction Conditions: Heating the precursor in the presence of heterocyclic and amino compounds while maintaining an inert atmosphere.
  • Temperature Control: Conducting the reaction at temperatures between 195 °C and 210 °C to facilitate the rearrangement and formation of the sulfonyl compound.
  • Purification: Post-reaction purification typically involves filtration and recrystallization to achieve high purity levels .

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] finds applications primarily in:

  • Temperature-sensitive developers: Used in photolithography processes where heat sensitivity is crucial.
  • Microencapsulation: Employed in systems requiring light-thermal sensitive imaging .
  • Industrial processes: Its thermal stability makes it suitable for various chemical manufacturing processes.

Interaction studies involving Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] focus on its potential endocrine-disrupting effects. These studies often compare its biological activity with that of other bisphenols using high-throughput screening methods to assess structural and functional similarities . The results help in understanding the compound's risk profile concerning human health and environmental impact.

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] shares structural characteristics with several other compounds. Here are some similar compounds along with their unique features:

Compound NameCAS NumberUnique Features
Bisphenol A80-05-7Known endocrine disruptor; widely studied for its effects on reproductive health.
Bisphenol S80-09-1Structural analogue of BPA; used as a safer alternative but still poses risks.
Bisphenol F2467-02-9Less estrogenic than BPA; used in epoxy resins and coatings.
Phenol, 4,4'-(1-methyl-1H-imidazol-3-yl)N/AIncorporates an imidazole ring; potential for different biological activities.

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is unique due to its specific sulfonyl group and propenyl substituents that confer distinct thermal properties and potential applications in specialized fields such as photolithography compared to other bisphenols which may not possess these characteristics.

Physical Description

DryPowde

XLogP3

4.1

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

41481-66-7

Wikipedia

4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol]

General Manufacturing Information

Paper manufacturing
Phenol, 4,4'-sulfonylbis[2-(2-propen-1-yl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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